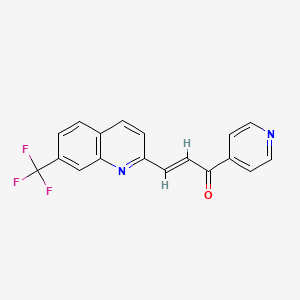
Platelet factor 4 (59-70)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platelet factor 4 (59-70) elicits human neutrophil & monocyte chemotaxis.
Applications De Recherche Scientifique
Anti-Angiogenic Properties
Platelet factor 4 (PF-4) demonstrates significant anti-angiogenic properties. A study identified a small peptide domain (PF-447–70) derived from PF-4, conserving the anti-angiogenic effects of the parent protein. This peptide inhibited internalization of FGF-2 by endothelial cells and reduced FGF-2-stimulated cell migration, indicating its potential use in developing anti-angiogenic drugs for diseases like cancer, diabetic retinopathy, and rheumatoid arthritis (Hagedorn et al., 2001).
Hematopoiesis Modulation
PF4 binds to CD34+ hematopoietic progenitor cells (HPCs), influencing hematopoiesis. It enhances adhesion of HPCs to stroma and inhibits IL-8-mediated activation of these progenitors. This interaction signifies that PF4 can directly and indirectly affect the hematopoietic environment, potentially influencing cell survival and differentiation (Dudek et al., 2003).
Blood Clot Structure Alteration
PF4 binds to fibrin, transforming the structure of blood clots. This interaction does not affect the cleavage of fibrinogen by thrombin but dramatically changes the fibrin network's structure, suggesting a role in optimizing thrombus development at injury sites (Amelot et al., 2007).
Role in Angiogenesis and Hematopoiesis
Structural studies have shown that certain determinants in PF4 are essential for inhibiting angiogenesis and megakaryocytopoiesis. PF4 and its fragments have shown promise in protecting hematopoiesis from chemotherapy and suppressing tumor growth through anti-angiogenic pathways (Maurer, Zhou, & Han, 2006).
Histamine Release from Mast Cells
The biologically-active carboxyl-terminal fragment of PF4, PF-4 (58-70), stimulates histamine release from rat peritoneal mast cells, indicating a potential role in inflammation and immune responses (Suzuki et al., 2002).
Influence on Atherosclerosis and Angiogenesis
PF4 interacts with the vasculature in complex ways, having both pro-atherogenic roles and anti-angiogenic effects. Its activity is influenced by its high affinity for proteoglycans and its ability to bind directly to growth factors and specific receptors (Aidoudi & Bikfalvi, 2010).
Propriétés
Numéro CAS |
88145-47-5 |
|---|---|
Nom du produit |
Platelet factor 4 (59-70) |
Formule moléculaire |
C71H126N16O17 |
Poids moléculaire |
1475.88 |
Nom IUPAC |
(2S,5S,8S,11S,14S,17S,20S,23S,26S,29S,32S,35S)-35-amino-14,17,26,29-tetrakis(4-aminobutyl)-20,23-di((S)-sec-butyl)-5-(2-carboxyethyl)-32-(4-hydroxybenzyl)-2-(hydroxymethyl)-8,11-diisobutyl-37-methyl-4,7,10,13,16,19,22,25,28,31,34-undecaoxo-3,6,9,12,15,18,21,24,27,30,33-undecaazaoctatriacontanoic acid |
InChI |
InChI=1S/C71H126N16O17/c1-11-43(9)58(87-70(102)59(44(10)12-2)86-65(97)51(24-16-20-34-75)78-61(93)48(21-13-17-31-72)79-68(100)55(38-45-25-27-46(89)28-26-45)82-60(92)47(76)35-40(3)4)69(101)81-50(23-15-19-33-74)62(94)77-49(22-14-18-32-73)63(95)83-54(37-42(7)8)67(99)84-53(36-41(5)6)66(98)80-52(29-30-57(90)91)64(96)85-56(39-88)71(103)104/h25-28,40-44,47-56,58-59,88-89H,11-24,29-39,72-76H2,1-10H3,(H,77,94)(H,78,93)(H,79,100)(H,80,98)(H,81,101)(H,82,92)(H,83,95)(H,84,99)(H,85,96)(H,86,97)(H,87,102)(H,90,91)(H,103,104)/t43-,44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,58-,59-/m0/s1 |
Clé InChI |
SVIMOXOHMCOIRM-UVKYVJJHSA-N |
SMILES |
OC[C@@H](C(O)=O)NC([C@H](CCC(O)=O)NC([C@H](CC(C)C)NC([C@H](CC(C)C)NC([C@H](CCCCN)NC([C@H](CCCCN)NC([C@H]([C@@H](C)CC)NC([C@H]([C@@H](C)CC)NC([C@H](CCCCN)NC([C@H](CCCCN)NC([C@H](CC1=CC=C(O)C=C1)NC([C@H](CC(C)C)N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Platelet factor 4 (59-70); PF4 (59-70); |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




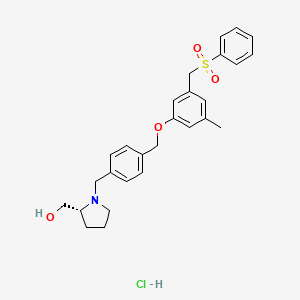
![N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide](/img/structure/B610052.png)
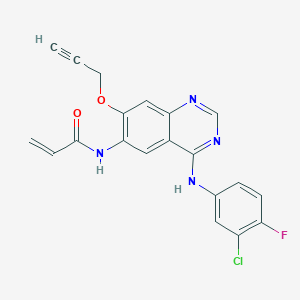
![2-[(3S,4R)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-5-(1-methylimidazol-4-yl)pyridine-3-carboxamide](/img/structure/B610054.png)
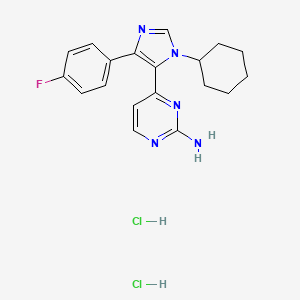
![N-(3',4'-Dichloro[1,1'-biphenyl]-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide](/img/structure/B610058.png)
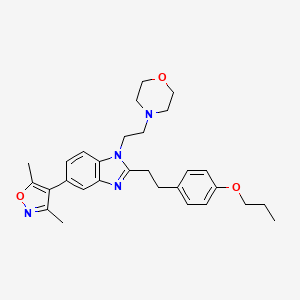
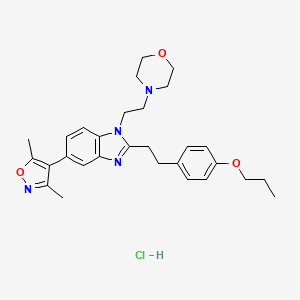

![N-(1,3-Dimethyl-2-oxo-6-(pyrrolidin-1-yl)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-methoxybenzamide](/img/structure/B610065.png)
